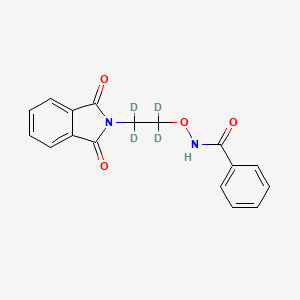
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide is a synthetic compound with the molecular formula C17H10D4N2O4 and a molecular weight of 314.33. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide typically involves the reaction of 2-(1,3-Dioxoisoindolin-2-yl)ethanol with benzoyl chloride in the presence of a deuterated base. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms, which are essential for the compound’s stability and functionality in research applications.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and product purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly selective serotonin reuptake inhibitors (SSRIs) used as antidepressants.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide: Similar in structure but lacks deuterium atoms.
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate: Another related compound with a different functional group.
S-(1,3-Dioxoisoindolin-2-yl)O,O-diethyl phosphorothioate: A compound with similar core structure but different substituents.
Uniqueness
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in research applications where isotopic labeling is required.
Properties
Molecular Formula |
C17H14N2O4 |
|---|---|
Molecular Weight |
314.33 g/mol |
IUPAC Name |
N-[1,1,2,2-tetradeuterio-2-(1,3-dioxoisoindol-2-yl)ethoxy]benzamide |
InChI |
InChI=1S/C17H14N2O4/c20-15(12-6-2-1-3-7-12)18-23-11-10-19-16(21)13-8-4-5-9-14(13)17(19)22/h1-9H,10-11H2,(H,18,20)/i10D2,11D2 |
InChI Key |
GCLPNOYGLSPTBS-MKQHWYKPSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])ONC(=O)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NOCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















